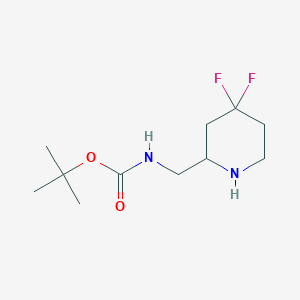
tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H20F2N2O2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
准备方法
The synthesis of tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a difluoropiperidine derivative. One common method includes the use of tert-butyl chloroformate and 4,4-difluoropiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the positions adjacent to the nitrogen atom. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
科学研究应用
tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoropiperidine moiety allows it to bind to active sites with high affinity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecule .
相似化合物的比较
tert-Butyl ((4,4-difluoropiperidin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3,3-difluoropiperidin-4-yl)(methyl)carbamate: This compound has a similar structure but differs in the position of the fluorine atoms, which can affect its reactivity and biological activity.
tert-Butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate: Another closely related compound with different stereochemistry, influencing its interaction with chiral environments in biological systems.
tert-Butyl methyl(piperidin-4-yl)carbamate: Lacks the fluorine atoms, resulting in different chemical properties and applications.
These comparisons highlight the uniqueness of this compound, particularly its difluorinated structure, which imparts specific chemical and biological properties.
属性
分子式 |
C11H20F2N2O2 |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
tert-butyl N-[(4,4-difluoropiperidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-8-6-11(12,13)4-5-14-8/h8,14H,4-7H2,1-3H3,(H,15,16) |
InChI 键 |
CSBVUYUPBWCEBH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1CC(CCN1)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


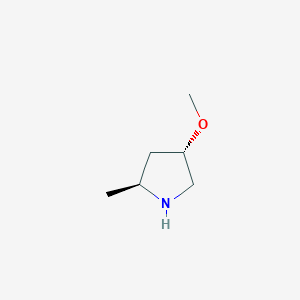

![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-5'-carboxylic acid](/img/structure/B12944319.png)
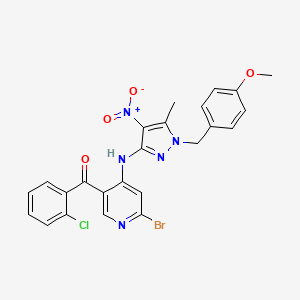

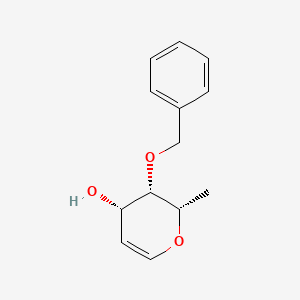
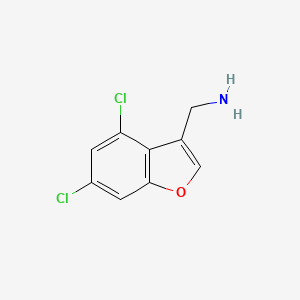

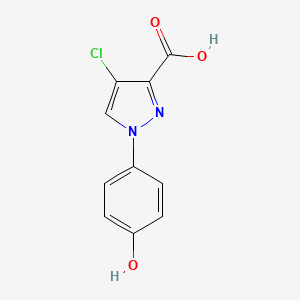



![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12944398.png)

